molecular formula C44H32Cl2Ir2N4 B12308290 Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)

Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)

Cat. No.: B12308290
M. Wt: 1072.1 g/mol
InChI Key: LCEYXICNCJSAHX-UHFFFAOYSA-L
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Description

Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) is a coordination compound with the molecular formula C44H32Cl2Ir2N4. It is known for its unique structure, where two iridium atoms are bridged by two chlorine atoms and coordinated with four 2-(2-pyridinyl)phenyl ligands. This compound is notable for its applications in catalysis and organic light-emitting diodes (OLEDs) due to its photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(2-pyridinyl)phenyl ligands in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction may produce iridium(I) complexes .

Mechanism of Action

The mechanism of action of Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, it facilitates the activation of substrates through coordination to the iridium center. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III) is unique due to its specific ligand arrangement and the resulting photophysical properties. This makes it particularly effective in applications such as OLEDs and photodynamic therapy .

Properties

IUPAC Name

chloroiridium(2+);2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8N.2ClH.2Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;/h4*1-6,8-9H;2*1H;;/q4*-1;;;2*+3/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYXICNCJSAHX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2].Cl[Ir+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2Ir2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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